1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine

Description

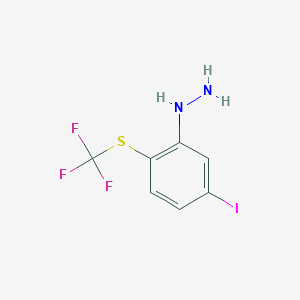

1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine is a substituted aromatic hydrazine derivative characterized by a phenyl ring bearing two functional groups: a trifluoromethylthio (-SCF₃) substituent at the 2-position and an iodine atom at the 5-position. The molecular formula is C₇H₅F₃IN₂S, with a molecular weight of 334.10 g/mol . This structure positions it as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing halogenated bioactive molecules.

Properties

Molecular Formula |

C7H6F3IN2S |

|---|---|

Molecular Weight |

334.10 g/mol |

IUPAC Name |

[5-iodo-2-(trifluoromethylsulfanyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-1-4(11)3-5(6)13-12/h1-3,13H,12H2 |

InChI Key |

JLYYWQVQKNQTBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)NN)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Key Reference: WO2008113661A2 patent describes a process for preparing substituted phenylhydrazines with trifluoromethyl substituents, which can be adapted for 1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine by selecting appropriate halogenated starting materials.

Reaction Scheme:

- Starting Material: Halogenated aromatic compound, e.g., 1,3-dichloro-2-fluoro-5-(trifluoromethylthio)benzene or analogous iodo-substituted derivatives.

- Nucleophile: Hydrazine hydrate or hydrazine.

- Solvent: Cyclic ethers, especially tetrahydrofuran (THF).

- Temperature: 0°C to 60°C, preferably 15°C to 45°C.

- Pressure: Atmospheric or slight variations.

- Reaction Time: 12 to 120 hours, optimally 24 to 48 hours.

Process Details:

- The halogenated aromatic compound is dissolved in THF.

- Hydrazine hydrate is added dropwise or in one portion.

- The reaction mixture is stirred at controlled temperature (e.g., 20°C to 40°C).

- After completion, the reaction mixture is subjected to work-up including extraction, washing, and crystallization.

- Purification by recrystallization or distillation yields the substituted phenylhydrazine.

Advantages:

- High selectivity for substitution at the fluorine position over chlorine or iodine.

- Minimal formation of undesired isomers.

- Yields around 80-90% with purity >90% (by GC).

- Economical due to lower excess hydrazine and use of recyclable solvents.

Limitations:

- Long reaction times.

- Requires careful temperature control to avoid side reactions.

| Parameter | Typical Value/Range |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 15°C to 45°C |

| Reaction Time | 24 to 48 hours |

| Hydrazine Equivalent | 2 to 10 moles per mole substrate |

| Yield | ~83% |

| Purity | ~90% (GC) |

Preparation via Diazotization and Reduction of Substituted Anilines

Overview:

An alternative synthetic approach involves diazotization of substituted anilines followed by reduction of the diazonium salt to the hydrazine derivative. This method is well-documented for trifluoromethyl-substituted phenylhydrazines and can be adapted for trifluoromethylthio and iodo substituents.

Key Reference: CN101781229A patent outlines a synthetic method for p-trifluoromethyl phenylhydrazine hydrochloride via diazotization of p-trifluoromethylaniline followed by reduction with sodium bisulfite.

Reaction Scheme:

- Starting Material: 5-Iodo-2-(trifluoromethylthio)aniline (substituted aniline).

- Diazotization Agent: Sodium nitrite in acidic aqueous medium (HCl).

- Reduction Agent: Sodium bisulfite solution.

- Conditions: Low temperature control (-5°C to 15°C) during diazotization.

- Work-up: Acidification, reflux, filtration, and drying.

Process Details:

-

- Dissolve concentrated hydrochloric acid and water in a reaction vessel.

- Add substituted aniline dropwise at -5°C to 15°C with stirring.

- Add sodium nitrite solution dropwise maintaining temperature.

- Adjust pH to 5-7 using sodium carbonate solution.

-

- Prepare sodium bisulfite solution at 0-20°C.

- Add diazonium salt solution dropwise to sodium bisulfite with stirring.

- Stir at room temperature for 1-3 hours.

- Add concentrated hydrochloric acid and reflux for 1-4 hours.

-

- Cool reaction mixture.

- Filter and dry the precipitated hydrazine hydrochloride salt.

Advantages:

- High yield (>75%) and high purity (97-99%).

- Avoids use of toxic tin reagents.

- Mild reaction conditions with good control over substitution pattern.

Limitations:

- Requires low temperature control.

- Multi-step process with careful pH and temperature adjustments.

| Parameter | Typical Value/Range |

|---|---|

| Diazotization Temp. | -5°C to 15°C |

| Reduction Temp. | 0°C to 25°C |

| Reaction Time | Diazotization: ~1 hour; Reduction: 1-4 hours reflux |

| Yield | >75% |

| Purity | 97-99% (after recrystallization) |

Comparative Summary of Methods

| Feature | Nucleophilic Aromatic Substitution (Hydrazine) | Diazotization-Reduction (Aniline) |

|---|---|---|

| Starting Material | Halogenated trifluoromethylthio-iodobenzene | 5-Iodo-2-(trifluoromethylthio)aniline |

| Key Reagents | Hydrazine hydrate | Sodium nitrite, sodium bisulfite, HCl |

| Solvent | Tetrahydrofuran (THF) | Aqueous acidic medium |

| Temperature Range | 15°C to 45°C | -5°C to 25°C |

| Reaction Time | 24-48 hours | 2-5 hours total |

| Yield | ~83% | >75% |

| Purity | ~90% (GC) | 97-99% (after purification) |

| Advantages | High selectivity, industrial feasibility | High purity, avoids toxic reagents |

| Disadvantages | Longer reaction time, solvent handling | Requires strict temperature and pH control |

Purification and Work-Up Techniques

- Extraction and Washing: Organic solvents (e.g., THF) are separated from aqueous phases; washing removes impurities.

- Crystallization: Commonly used to improve purity, especially for hydrazine hydrochloride salts.

- Distillation: Applied when volatile impurities must be removed.

- Filtration and Drying: Final isolation step for solid hydrazine derivatives.

Research Findings and Industrial Relevance

- The nucleophilic aromatic substitution method is favored for industrial scale-up due to its simplicity and high selectivity, especially when using cyclic ether solvents like tetrahydrofuran.

- The diazotization-reduction method offers high purity products suitable for applications requiring stringent quality, such as pharmaceuticals.

- Both methods avoid formation of undesired isomers and minimize hazardous by-products.

- The choice of method depends on available starting materials, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Iodo-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Hydrazine Derivatives

Key Observations:

- Electron-withdrawing groups : The -SCF₃ group in the target compound enhances stability and electrophilicity compared to simpler hydrazines like phenyl hydrazine .

- Halogenation : The iodine atom distinguishes it from chloro- or fluoro-substituted analogs (e.g., ), offering distinct reactivity in cross-coupling reactions and enhanced lipophilicity .

Key Observations:

- The trifluoromethylthio group in the target compound may complicate synthesis due to its strong electron-withdrawing nature, requiring controlled conditions to avoid decomposition .

- Iodine’s size and polarizability make the compound more reactive in halogen-bond-driven crystallization than non-halogenated analogs .

Key Observations:

- The iodine and -SCF₃ groups in the target compound could synergistically enhance binding to biological targets, leveraging halogen bonds and hydrophobic interactions .

- Unlike phenyl hydrazine, which excels in sensing, the target compound’s steric bulk may limit its utility in small-molecule sensors but favor targeted drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.